2-Methoxy-4-(trifluoromethoxy)benzyl alcohol
Description
2-Methoxy-4-(trifluoromethoxy)benzyl alcohol (CAS: 886502-52-9) is a fluorinated benzyl alcohol derivative with the molecular formula C₉H₉F₃O₃ and a molecular weight of 222.16 g/mol . Its structure features a benzyl alcohol backbone substituted with a methoxy group (-OCH₃) at the 2-position and a trifluoromethoxy group (-OCF₃) at the 4-position. This compound is commercially available as a building block for pharmaceutical and agrochemical synthesis, with applications in catalysis and functional material development .
The trifluoromethoxy group enhances electron-withdrawing properties and metabolic stability, while the methoxy group contributes to steric and electronic modulation. These features make it valuable in drug discovery, particularly in optimizing pharmacokinetic parameters like solubility and bioavailability .
Properties
IUPAC Name |
[2-methoxy-4-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3/c1-14-8-4-7(15-9(10,11)12)3-2-6(8)5-13/h2-4,13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVZUQJDAINLSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(trifluoromethoxy)benzyl alcohol typically involves the reaction of 2-methoxy-4-(trifluoromethoxy)benzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to an alcohol group using sodium borohydride (NaBH4) in a suitable solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar reduction reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
Oxidation: 2-Methoxy-4-(trifluoromethoxy)benzaldehyde or 2-Methoxy-4-(trifluoromethoxy)benzoic acid.
Reduction: Various reduced derivatives depending on the specific conditions and reagents used.
Substitution: Substituted benzyl alcohols with different functional groups replacing the methoxy or trifluoromethoxy groups.
Scientific Research Applications
Organic Synthesis
2-Methoxy-4-(trifluoromethoxy)benzyl alcohol serves as a crucial building block in organic synthesis. It is utilized to prepare more complex molecules through various reactions:
- Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
- Reduction: The compound can be reduced to yield different derivatives.
- Substitution Reactions: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Table 1: Common Reactions and Products
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Benzaldehyde, Benzoic acid |
| Reduction | NaBH4, LiAlH4 | Various alcohol derivatives |
| Substitution | Halogens, Nucleophiles | Substituted benzyl alcohols |
Research indicates that this compound exhibits potential biological activities, particularly in anticancer research. In vitro studies have shown antiproliferative effects against various cancer cell lines:
Table 2: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 6b | HepG2 | 6.83 |
| Compound 6b | MCF-7 | 3.64 |
| Compound 6b | MDA-MB-231 | 2.14 |
| Compound 6b | HeLa | 5.18 |
The mechanism of action may involve interactions with key molecular targets such as protein kinases (e.g., EGFR and HER2), which are critical in cancer cell proliferation .
Medicinal Chemistry
In medicinal chemistry, the compound is explored for its therapeutic properties and as an intermediate in synthesizing pharmaceutical compounds. Its structural features suggest it could enhance lipophilicity, affecting membrane permeability and bioavailability .
Industrial Applications
In the industrial sector, this compound is utilized in producing specialty chemicals and materials due to its unique reactivity profile. The trifluoromethoxy group enhances the compound's stability and reactivity, making it suitable for various applications in chemical manufacturing.
Case Studies
Several studies have demonstrated the effectiveness of this compound in various applications:
- Anticancer Research: A study highlighted its cytotoxic effects on breast cancer cells, showing potent activity compared to standard chemotherapeutics like doxorubicin.
- Synthetic Utility: Research on the hydroxy-trifluoromethoxylation of fluorinated styrenes demonstrated the compound's utility in developing new derivatives with potential applications in drug discovery .
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(trifluoromethoxy)benzyl alcohol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence reactivity and applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Comparison
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethoxy (-OCF₃) group in this compound provides stronger electron withdrawal than methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups, enhancing resistance to oxidative degradation .
- Positional Isomerism : Moving the methoxy group from the 2- to 3-position (e.g., 3-Methoxy-4-(trifluoromethyl)benzyl alcohol) reduces steric hindrance, favoring reactions like para-borylation .
- Halogen vs. Alkoxy : Chlorine (in 4-Chloro-2-(trifluoromethoxy)benzyl alcohol) increases electrophilicity compared to fluorine, making it more reactive in Suzuki-Miyaura couplings .
Biological Activity
2-Methoxy-4-(trifluoromethoxy)benzyl alcohol, with the molecular formula CHFO, is an organic compound notable for its unique structural features, including both methoxy and trifluoromethoxy groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The synthesis of this compound typically involves the reduction of 2-methoxy-4-(trifluoromethoxy)benzaldehyde using reducing agents such as sodium borohydride (NaBH) in solvents like methanol or ethanol. This compound serves as a versatile building block in organic synthesis, allowing for the preparation of more complex molecules and facilitating various chemical reactions including oxidation and substitution.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, particularly in anticancer research. Its interactions with specific cellular targets suggest potential therapeutic applications.
Anticancer Activity
In vitro studies have demonstrated the antiproliferative effects of related compounds against various cancer cell lines, including hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), breast cancer (MDA-MB-231), and cervix carcinoma (HeLa). For instance, derivatives with similar structures showed IC values ranging from 2.14 to 19.34 µM, indicating significant cytotoxicity compared to reference drugs like doxorubicin .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound 6b | HepG2 | 6.83 |
| Compound 6b | MCF-7 | 3.64 |
| Compound 6b | MDA-MB-231 | 2.14 |
| Compound 6b | HeLa | 5.18 |
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may act as a nucleophile or electrophile depending on the environmental conditions and can interact with key molecular targets such as enzymes or receptors involved in cell signaling pathways. Studies have shown that certain derivatives can inhibit protein kinases like EGFR and HER2, which are critical in cancer proliferation .
Enzyme Inhibition Studies
Further investigations into the enzyme inhibitory activity of related compounds revealed potent effects against various kinases:
Table 2: Kinase Inhibition Activity
| Enzyme | IC (µM) |
|---|---|
| EGFR | 0.279 |
| HER2 | 0.224 |
| VEGFR2 | 0.565 |
| CDK2 | 0.886 |
These findings underscore the potential of this compound and its derivatives as leads for drug development targeting specific cancers.
Case Studies
Recent studies have focused on the optimization of compounds derived from benzyl alcohols, including those containing trifluoromethyl groups, highlighting their broad-spectrum anticancer properties and potential use in therapeutic applications . The ability to modify these compounds further enhances their efficacy against resistant cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
